molecular formula C22H16ClN3S B2822802 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide CAS No. 330551-81-0

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide

Cat. No.: B2822802
CAS No.: 330551-81-0
M. Wt: 389.9
InChI Key: JUJYLMOJEZTNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide is a sulfur-containing 1,2,4-triazine derivative characterized by a central triazine ring substituted with phenyl groups at positions 5 and 4. At position 3, a sulfide group bridges the triazine core to a 4-chlorobenzyl moiety. This structural motif confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. The 4-chlorobenzyl group enhances lipophilicity and may influence intermolecular interactions, while the triazine core contributes to π-π stacking and charge-transfer capabilities .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJYLMOJEZTNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330551-81-0
Record name 4-CHLOROBENZYL 5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide is a triazine derivative that has gained attention due to its potential biological activities. This compound features a unique structure that includes a triazine ring, chlorobenzyl substituent, and sulfide functional group, which contribute to its diverse biological properties. The molecular formula of this compound is C₁₈H₁₅ClN₄S, with a molecular weight of approximately 389.9 g/mol.

Synthesis and Structural Features

The synthesis of 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide typically involves several key reactions that can be optimized for yield and purity. The compound's structure is characterized by:

  • Triazine Ring: A core feature that is common in many biologically active compounds.
  • Chlorobenzyl Group: This moiety may enhance the compound's lipophilicity and biological interactions.
  • Sulfide Linkage: Potentially influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide exhibit significant antimicrobial properties. In vitro studies have demonstrated varying degrees of effectiveness against a range of microorganisms. For instance:

  • Testing Methodology: Compounds were synthesized and screened against various bacterial strains using standard antimicrobial susceptibility testing methods.
  • Results: Some derivatives showed moderate to good activity against gram-positive and gram-negative bacteria, indicating potential for development as new antimicrobial agents .
Compound DerivativeActivity LevelTarget Microorganisms
Derivative AModerateStaphylococcus aureus
Derivative BGoodEscherichia coli
Derivative CLowPseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays. The findings suggest:

  • Cell Line Testing: The compound was tested on multiple cancer cell lines including HeLa and MCF-7.
  • Results: IC₅₀ values ranged from 8.49 to 93.46 µg/mL across different derivatives, with some exhibiting potent cytotoxicity at lower concentrations .
Cell LineIC₅₀ (µg/mL)Most Active Derivatives
HeLa<10Derivative D
MCF-711.20–93.46Derivative E
SKOV-37.87–70.53Derivative F

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the antioxidant activity of this compound has been investigated:

  • Methodology: Antioxidant assays were conducted to evaluate the radical scavenging abilities of various derivatives.
  • Findings: Some derivatives displayed significant antioxidant activity, suggesting that they could be beneficial in preventing oxidative stress-related diseases .

Molecular docking studies have been employed to elucidate the interaction mechanisms between 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide and biological targets such as enzymes and receptors:

  • Binding Affinity: Studies indicate favorable binding interactions with targets like α-amylase and estrogen receptors.
  • Implications: Understanding these interactions can inform further modifications to enhance the efficacy of the compound in therapeutic applications.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Clinical Diagnostics: Its derivatives have been utilized in spectrophotometric assays for trace element analysis in serum samples.
  • Antimicrobial Development: Research focused on synthesizing new derivatives has led to promising candidates for pharmaceutical development against resistant microbial strains.

Scientific Research Applications

Biological Activities

Antiproliferative Effects
Research indicates that derivatives of 5,6-diaryl-1,2,4-triazine, including 4-chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide, exhibit notable antiproliferative properties against various cancer cell lines. These compounds have been synthesized through hybridization strategies that combine different active moieties to enhance their efficacy against tumor cells .

Mechanism of Action
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis in cancer cells. Studies have shown that the incorporation of triazole linkers with triazine scaffolds can lead to synergistic effects that improve the overall biological activity of the compounds .

Synthetic Approaches

The synthesis of 4-chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide typically involves:

  • Condensation Reactions : Reacting commercially available precursors with thiosemicarbazides under controlled conditions.
  • Hybridization Techniques : Utilizing click chemistry to create hybrids that combine triazine and triazole structures for enhanced biological activity .

Industrial Applications

Pharmaceutical Development
The unique structural characteristics of 4-chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide make it a candidate for further development in pharmaceuticals. Its potential as an anticancer agent positions it well for exploration in drug formulation and therapeutic applications.

Cosmetic Formulations
Given its chemical stability and potential bioactivity, this compound may also find applications in cosmetic formulations aimed at skin protection or anti-aging treatments. The safety and efficacy profiles would need thorough investigation prior to market introduction .

Case Study 1: Anticancer Activity

A study conducted on a series of triazine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further drug development .

Case Study 2: Hybrid Compounds

Research into hybrid compounds combining triazine and triazole motifs revealed enhanced antiproliferative activity compared to their non-hybrid counterparts. These findings suggest that strategic modifications to the molecular structure can lead to improved therapeutic outcomes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The 1,2,4-triazine ring exhibits electrophilic character, enabling nucleophilic substitution at specific positions. For the title compound:

  • The 3-position sulfide group may act as a leaving group under basic or nucleophilic conditions.

  • Reactivity with amines : Analogous 5,6-diphenyl-1,2,4-triazin-3-yl derivatives react with primary amines (e.g., p-toluidine) to form substituted amino-triazines via displacement of the sulfide group .

Example Reaction:

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide+R-NH2Δ,EtOH3-(R-amino)-5,6-diphenyl-1,2,4-triazine+4-chlorobenzylthiol\text{4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide} + \text{R-NH}_2 \xrightarrow{\Delta, \text{EtOH}} \text{3-(R-amino)-5,6-diphenyl-1,2,4-triazine} + \text{4-chlorobenzylthiol}

Conditions : Reflux in ethanol (4–6 hours) .

Oxidation of the Sulfide Group

The benzylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

  • Oxidizing agents : H2_2O2_2/AcOH or m-CPBA in dichloromethane.

  • Products :

    • Sulfoxide: 4-Chlorobenzylsulfinyl-5,6-diphenyl-1,2,4-triazine\text{4-Chlorobenzylsulfinyl-5,6-diphenyl-1,2,4-triazine}

    • Sulfone: 4-Chlorobenzylsulfonyl-5,6-diphenyl-1,2,4-triazine\text{4-Chlorobenzylsulfonyl-5,6-diphenyl-1,2,4-triazine}

IR Evidence : S=O stretching vibrations appear at 1050–1100 cm1^{-1} for sulfoxides and 1300–1350 cm1^{-1} for sulfones .

Cyclocondensation Reactions

The triazine ring participates in cyclization reactions with bifunctional reagents. For example:

Reaction with Diethyl Oxalate

Under basic conditions (NaOEt/EtOH, reflux), the title compound reacts with diethyl oxalate to form fused pyrido-triazine derivatives :

Compound XVII: 8-(4-chlorophenyl)-4-(5,6-diphenyl-1,2,4-triazin-3-yl)-2,3,6-trioxo-hexahydropyrido[1,2-b][1][2][4]triazine-7,9-dicarbonitrile\text{Compound XVII: 8-(4-chlorophenyl)-4-(5,6-diphenyl-1,2,4-triazin-3-yl)-2,3,6-trioxo-hexahydropyrido[1,2-b][1][2][4]triazine-7,9-dicarbonitrile}

Key spectral data :

  • 1H NMR^{1}\text{H NMR}: δ 7.61–6.50 (m, Ar–H), 5.87–5.64 (s, pyridinone CH) .

  • IR : 2214 cm1^{-1} (C≡N), 1665 cm1^{-1} (C=O) .

Reaction with Benzoin

Condensation with benzoin in glacial acetic acid yields spirocyclic products :

Compound XVIII: 8-(4-Chlorophenyl)-4-(5,6-diphenyl-1,2,4-triazin-3-yl)-6-oxo-2,3-diphenyl-tetrahydropyrido-triazine-7,9-dicarbonitrile\text{Compound XVIII: 8-(4-Chlorophenyl)-4-(5,6-diphenyl-1,2,4-triazin-3-yl)-6-oxo-2,3-diphenyl-tetrahydropyrido-triazine-7,9-dicarbonitrile}

UV-Vis : λmax_{\text{max}} = 430.5 nm (π→π* transitions) .

Acylation and Hydrazide Formation

The sulfide group can undergo acylation or react with hydrazines to form carbohydrazides. A general procedure involves :

  • Reagent : Benzoyl chloride or substituted acid chlorides.

  • Conditions : Reflux in toluene (1.5 hours), followed by ethanol recrystallization.

  • Product : N-(5,6-diphenyl-1,2,4-triazin-3-yl)-carbohydrazides.

Table 1 : Reaction conditions for carbohydrazide synthesis

EntryReaction SolventReflux TimeRecrystallization SolventYield (%)
an-Butanol3 hoursEtOH73
bAcetic acid20 minutesn-Butanol68

Interaction with Carbon Disulfide

In ethanolic KOH, the title compound reacts with CS2_2 to form oxadiazolethione derivatives :

Product: 2-(4-Aryl-1,3-diphenyl-pyrazolin-5-yl)-1,3,4-oxadiazole-5(4H)-thione\text{Product: 2-(4-Aryl-1,3-diphenyl-pyrazolin-5-yl)-1,3,4-oxadiazole-5(4H)-thione}

Key spectral data :

  • IR : 1069–1064 cm1^{-1} (C=S stretch) .

  • 13C NMR^{13}\text{C NMR}13C NMR : δ 187.2 (C=S) .

Comparative Reactivity Insights

Table 2 : Reactivity trends in triazine derivatives

Functional GroupReactivity TowardTypical Products
3-ThioetherNucleophiles (e.g., NH3_3)3-Amino-triazines
5,6-Diphenyl-triazineElectrophiles (e.g., RCOCl)Acylated triazines
Fused pyridine ringCyclocondensationPyrido-triazine spiro derivatives

Limitations and Research Gaps

  • Direct studies on 4-chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide are sparse; most data derive from analogs.

  • Biological activity studies (e.g., antimicrobial, anticancer) are recommended for future work .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s electronic behavior can be contextualized against other 1,2,4-triazine derivatives:

Compound Name Substituents/Modifications HOMO (eV) LUMO (eV) Band Gap (Eg) Reactivity Trend
4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide 4-Chlorobenzyl sulfide, 5,6-diphenyl N/A N/A N/A Moderate (inferred)
DTT (5,6-Diphenyl-1,2,4-triazin-3-yl thio) Simple thiol group -5.92 -2.15 3.77 Lowest reactivity
BDTTB (Bis-thio derivative) Dual thioether linkages -5.85 -2.32 3.53 Highest reactivity
BDTTMP (Methoxy-substituted) Methoxyphenyl acetamide -5.88 -2.20 3.68 Intermediate reactivity
  • Key Findings :
    • The electron density of HOMO orbitals in such derivatives is localized near electron-donating groups (e.g., sulfur), while LUMO orbitals are near electron-withdrawing triazine cores. This separation facilitates charge-transfer transitions, red-shifting UV-Vis spectra in derivatives like BDTTB .
    • The 4-chlorobenzyl group in the target compound likely reduces solubility compared to sulfonated analogs (e.g., 2,4-BDTPS) but enhances membrane permeability for biological applications .

Pharmacological Activity

  • Antidepressant Potential: Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides exhibit MAO-A inhibition and antidepressant effects in forced swimming tests. The 4-chlorobenzyl variant’s lipophilicity may enhance CNS bioavailability . Docking Scores: Derivatives with bulky substituents (e.g., R:5, R:9) show higher binding affinities (-10.7 to -10.4 kcal/mol) to MAO-A, suggesting the 4-chlorobenzyl group could similarly optimize target engagement .
  • Antioxidant Activity :

    • Thioether-linked triazines (e.g., 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide) demonstrate radical scavenging via sulfur-mediated redox cycles. The chlorine atom in the target compound may stabilize radical intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-chlorobenzyl thiol and a triazine precursor. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Statistical tools such as response surface methodology (RSM) are critical for minimizing trial-and-error approaches .
  • Key Parameters : Monitor yields via HPLC and characterize intermediates using 1^1H/13^13C NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing structural ambiguities in this compound?

  • Methodological Answer : X-ray crystallography is definitive for resolving positional isomerism in the triazine ring and sulfide linkage. For dynamic studies, 1^1H-15^15N HMBC NMR can clarify hydrogen bonding and tautomeric equilibria. Mass spectrometry (HRMS) with collision-induced dissociation (CID) verifies fragmentation patterns unique to the sulfide moiety .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental reactivity data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict reactive sites by mapping electrostatic potential surfaces. Molecular dynamics simulations (MD) assess solvent effects on reaction pathways, addressing contradictions between observed and expected kinetic data .
  • Case Study : Conflicting nucleophilicity trends in polar aprotic solvents may arise from solvation entropy effects, which DFT-MD hybrid models can quantify .

Q. What strategies validate biological activity data when conflicting results arise across assays?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct activity from off-target effects. Dose-response curves with Hill slope analysis differentiate specific binding from nonspecific interactions. Cross-validate findings with isotopic labeling (e.g., 3^3H or 14^14C) to track metabolic stability .

Q. How can mechanistic studies differentiate between radical-mediated and ionic pathways in sulfide-triazine reactions?

  • Methodological Answer : Radical trapping agents (e.g., TEMPO) or deuterium kinetic isotope effects (KIE) can identify intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy detects free radicals, while Hammett plots correlate substituent effects with rate constants to infer ionic vs. radical transition states .

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic vs. spectroscopic data for the triazine ring conformation?

  • Methodological Answer : Crystallography provides static solid-state structures, whereas NMR captures solution-phase dynamics. Compare dihedral angles from X-ray data with NOESY/ROESY correlations to assess flexibility. Variable-temperature NMR experiments quantify ring puckering energy barriers .

Q. Why do solubility predictions (LogP) deviate from experimental measurements in polar solvents?

  • Methodological Answer : Traditional LogP models neglect specific solvation effects (e.g., halogen bonding between Cl and DMSO). Use COSMO-RS simulations to account for solvent-solute interactions. Experimental validation via phase-solubility diagrams with Hansen solubility parameters refines predictive accuracy .

Methodological Resources

  • Synthetic Protocols : Refer to triazine-thiol coupling methods in Polish Journal of Chemical Technology for stepwise optimization .
  • Computational Tools : ICReDD’s quantum-chemical reaction path search methods .
  • Structural Validation : Acta Crystallographica Section E guidelines for crystallographic reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.